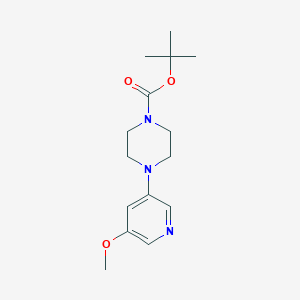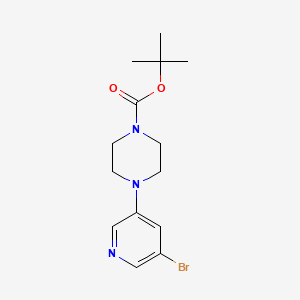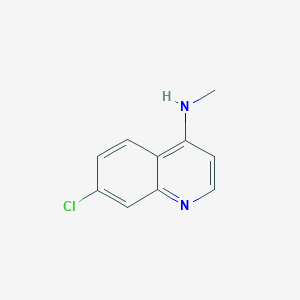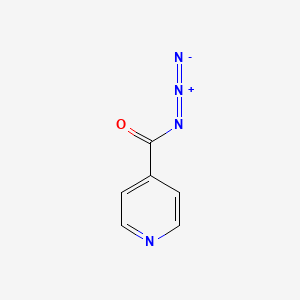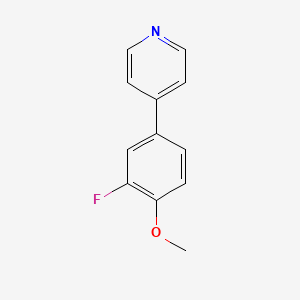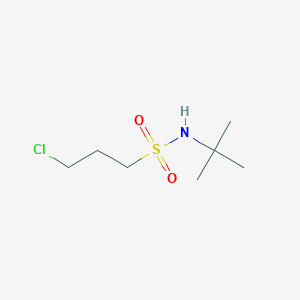![molecular formula C8H5NO3 B1314605 Furo[3,2-b]pyridine-2-carboxylic acid CAS No. 112372-14-2](/img/structure/B1314605.png)
Furo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
Furo[3,2-b]pyridine-2-carboxylic acid is an organic compound . It is a cream-colored powder with a molecular weight of 163.13 . The compound is used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using pyridine-2-carboxylic acid as a catalyst . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string OC(=O)C1=CC2=NC=CC=C2O1 .
Physical And Chemical Properties Analysis
This compound is a cream-colored powder . It has a molecular weight of 163.13 . The compound’s InChI Key is VHRCHODSRLMXFM-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Reactivity
Furo[3,2-b]pyridine-2-carboxylic acid demonstrates significant potential in the synthesis of various heterocyclic systems. For example, Sirakanyan et al. (2019) explored its use in creating new heterocyclic systems like pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, which can lead to the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019). This research indicates the compound's versatility in creating polyheterocyclic compounds, a critical aspect in the development of new pharmaceuticals and materials.
Applications in Antimicrobial and Anticancer Research
The derivatives of Furo[3,2-C]Pyridine have shown promise in antimicrobial activities. Hrasna et al. (2012) synthesized [3,2-c]pyridine derivatives and assessed their antimicrobial effectiveness against bacteria like Xanthomonas sp., highlighting the potential of these compounds in developing new antimicrobial agents (Hrasna, Ürgeová, & Krutošíková, 2012). In addition, a study by Kumar et al. (2018) demonstrated the anticancer potential of furo[2,3-b]pyridine-2-carboxamide derivatives against various human cancer cell lines, indicating its relevance in cancer research (Kumar et al., 2018).
Synthesis Methods and Chemical Transformations
This compound can be synthesized using various methods. For instance, Kobayashi et al. (2009) developed a one-pot method to prepare furo[3,4-b]pyridine-5(7H)-ones from commercially available 2-bromopyridine-3-carboxylic acid, showcasing an efficient approach to synthesizing this compound (Kobayashi, Kozuki, & Konishi, 2009). Such methods are crucial for streamlining the production of these compounds for further research and application.
Safety and Hazards
Furo[3,2-b]pyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of skin contact, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .
Mechanism of Action
Target of Action
Furo[3,2-b]pyridine-2-carboxylic acid has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in gene expression, cell cycle regulation, and other cellular processes .
Mode of Action
The compound interacts with CLKs, inhibiting their activity . This interaction results in changes to the function of these kinases, affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of CLKs by this compound affects the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue patterning .
Result of Action
The inhibition of CLKs and modulation of the Hedgehog signaling pathway by this compound can lead to changes at the molecular and cellular levels . For example, one study found that a derivative of Furo[3,2-b]pyridine showed promising growth inhibition of certain cell lines .
Biochemical Analysis
Biochemical Properties
Furo[3,2-b]pyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as a catalyst in multi-component synthesis reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex heterocyclic compounds. For instance, it has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones, where it interacts with aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . These interactions often involve the formation of carbocation intermediates, which are crucial for the reaction’s progression.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to possess neuroprotective, immunological, and anti-proliferative effects within the body . These effects are mediated through its interactions with specific cellular receptors and enzymes, leading to changes in cell function and behavior. For example, its role as a catalyst in biochemical reactions can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a catalyst and interact with various biomolecules. It can form coordination complexes with metal ions, which enhances its catalytic efficiency . Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are essential for its binding to target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under normal storage conditions, but its activity may decrease over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects such as neuroprotection and immunomodulation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the body. It is an endogenous metabolite of L-tryptophan and can be produced through the enzymatic oxidation of 3-hydroxyanthranilic acid by 3-hydroxyanthranilic acid oxygenase . This metabolic pathway is crucial for its role in various biochemical reactions and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its activity, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Properties
IUPAC Name |
furo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCHODSRLMXFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549936 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-14-2 | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furo[3,2-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



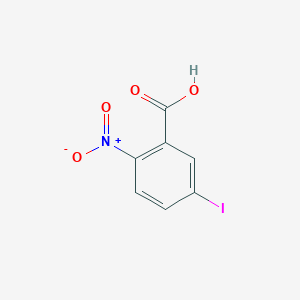
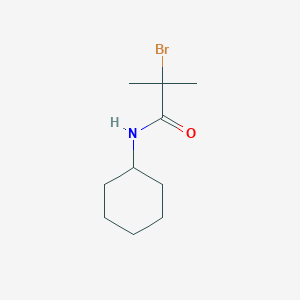

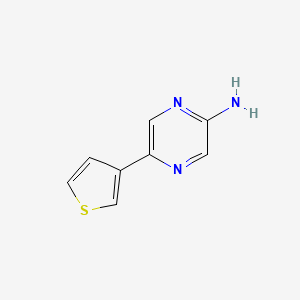
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
